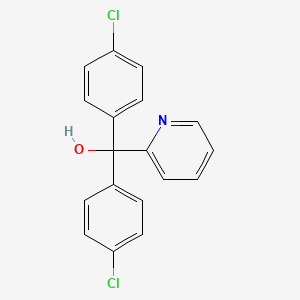

Bis(4-chlorophenyl)(pyridin-2-yl)methanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H13Cl2NO |

|---|---|

Molecular Weight |

330.2 g/mol |

IUPAC Name |

bis(4-chlorophenyl)-pyridin-2-ylmethanol |

InChI |

InChI=1S/C18H13Cl2NO/c19-15-8-4-13(5-9-15)18(22,17-3-1-2-12-21-17)14-6-10-16(20)11-7-14/h1-12,22H |

InChI Key |

ZFWSKDPSRKGSHL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Stereoselective Approaches

Classical and Contemporary Chemical Synthesis Routes for (4-chlorophenyl)(pyridin-2-yl)methanol (B192788)

The construction of (4-chlorophenyl)(pyridin-2-yl)methanol can be effectively achieved through several strategic pathways. These include sequential oxidation and reduction reactions, which leverage readily available precursors, and Grignard-based methods, which allow for the direct formation of the carbinol carbon center.

A robust and widely employed strategy for synthesizing (4-chlorophenyl)(pyridin-2-yl)methanol involves a two-step sequence: the oxidation of a methylene (B1212753) bridge precursor to a ketone intermediate, followed by the selective reduction of the carbonyl group. This method is advantageous due to its use of accessible starting materials and generally high conversion rates.

The first stage of this pathway involves the oxidation of 2-(4-chlorobenzyl)pyridine (B3024584). The methylene group linking the two aromatic rings is converted to a carbonyl group, yielding the key intermediate, (4-chlorophenyl)(pyridin-2-yl)methanone. A common and effective oxidizing agent for this transformation is potassium permanganate (B83412) (KMnO₄). google.com The reaction is typically conducted by heating the mixture in a suitable solvent. google.com In one documented procedure, 2-(4-chlorobenzyl)pyridine is heated to 85-95°C, and potassium permanganate is added portion-wise to control the exothermic reaction. The process is maintained for 4 to 6 hours to ensure complete conversion. google.com Upon completion, the reaction mixture is worked up through cooling, extraction, and recrystallization to isolate the crystalline ketone intermediate with yields reported to be as high as 86%. google.com

| Parameter | Value | Reference |

| Starting Material | 2-(4-chlorobenzyl)pyridine | google.com |

| Oxidizing Agent | Potassium Permanganate (KMnO₄) | google.com |

| Temperature | 85-95 °C | google.com |

| Reaction Time | 4-6 hours | google.com |

| Product | (4-chlorophenyl)(pyridin-2-yl)methanone | google.com |

| Yield | 86% | google.com |

The second step is the reduction of the (4-chlorophenyl)(pyridin-2-yl)methanone intermediate to the target alcohol. This transformation is most commonly achieved using hydride-based reducing agents, with sodium borohydride (B1222165) (NaBH₄) being a preferred choice due to its selectivity, mild reaction conditions, and operational simplicity. google.comgoogle.com The ketone is dissolved in an alcoholic solvent, such as ethanol (B145695) or methanol (B129727), and cooled, typically to between 0°C and 20°C. google.com Sodium borohydride is then added in batches to manage the reaction rate and temperature. google.com The reduction is generally rapid, often completing within an hour. google.com After the reaction, a quenching step with water is performed, followed by extraction with an organic solvent and purification, which often involves recrystallization from a solvent like n-hexane to yield the final product, (4-chlorophenyl)(pyridin-2-yl)methanol, as a white crystalline solid. google.com

| Parameter | Value | Reference |

| Starting Material | (4-chlorophenyl)(pyridin-2-yl)methanone | google.com |

| Reducing Agent | Sodium Borohydride (NaBH₄) | google.com |

| Solvent | Ethanol or Methanol | google.com |

| Temperature | 0-20 °C | google.com |

| Product | (4-chlorophenyl)(pyridin-2-yl)methanol | google.com |

| Yield | 82% | google.com |

Grignard reactions offer a powerful and direct method for forming carbon-carbon bonds and synthesizing alcohols. mnstate.eduadichemistry.com This approach is central to the synthesis of (4-chlorophenyl)(pyridin-2-yl)methanol, providing versatile routes from different starting materials.

A traditional Grignard approach involves the nucleophilic addition of an organomagnesium halide to a carbonyl compound. For the synthesis of (4-chlorophenyl)(pyridin-2-yl)methanol, this pathway would utilize the reaction of 4-chlorophenylmagnesium bromide with pyridine-2-carboxaldehyde. The Grignard reagent, prepared from 4-chlorobromobenzene and magnesium metal in an ether solvent like tetrahydrofuran (B95107) (THF), acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. google.comsciencemadness.org This addition reaction, followed by an acidic workup, directly yields the desired secondary alcohol, (4-chlorophenyl)(pyridin-2-yl)methanol. This method is valued for its efficiency in constructing the core carbinol structure in a single step. researchgate.net The term "subsequent oxidation" in this context is not typically applicable, as the goal is the formation of the methanol derivative, and further oxidation would reverse the process to the ketone.

An alternative and highly effective Grignard-based strategy reorders the synthetic sequence. In this multi-stage approach, the Grignard reagent is used to construct the ketone intermediate, which is then reduced in a final, or terminal, step. Specifically, 4-chlorophenylmagnesium bromide is reacted with 2-cyanopyridine. google.com The Grignard reagent adds across the carbon-nitrogen triple bond of the nitrile. The resulting imine intermediate is then hydrolyzed during aqueous workup to yield (4-chlorophenyl)(pyridin-2-yl)methanone. google.com This ketone is not isolated in some procedures but is directly subjected to a terminal reduction step, typically using sodium borohydride as described previously (Section 2.1.1.2), to furnish the final (4-chlorophenyl)(pyridin-2-yl)methanol product. google.com This pathway avoids the use of potentially unstable pyridine-2-carboxaldehyde and provides a reliable, high-yield route to the target compound. google.com

Grignard-Based Synthetic Pathways

Catalysis in Chemical Synthesis of Bis(4-chlorophenyl)(pyridin-2-yl)methanol

Transition metal-catalyzed reactions, particularly asymmetric hydrogenation, represent a highly effective method for the stereoselective synthesis of chiral alcohols from their corresponding prochiral ketones.

The asymmetric hydrogenation of the prochiral ketone, (4-chlorophenyl)(pyridin-2-yl)methanone, is a direct and atom-economical route to enantiomerically enriched this compound. Ruthenium-based catalysts, in particular, have demonstrated significant success in this transformation. A notable example is the use of a Ru-XylSunPhos-Daipen bifunctional catalytic system. This system has been effectively employed in the hydrogenation of a variety of substituted aryl-pyridyl ketones. Specifically for the synthesis of 4-chlorophenylpyridylmethanol, this method has achieved an impressive enantiomeric excess (ee) of 97.3%, yielding the enantiomerically enriched alcohol.

The success of this catalytic system hinges on the synergistic interaction between the ruthenium metal center, the chiral diphosphine ligand (XylSunPhos), and the chiral diamine (Daipen). The chiral environment created by these ligands dictates the facial selectivity of the hydride transfer to the carbonyl group of the ketone, leading to the preferential formation of one enantiomer.

| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) |

| Ru-XylSunPhos-Daipen | (4-chlorophenyl)(pyridin-2-yl)methanone | (4-chlorophenyl)(pyridin-2-yl)methanol | 97.3% |

This table presents data on the enantioselective hydrogenation of the precursor ketone to this compound using a specific ruthenium-based catalyst.

Beyond ruthenium, other transition metals like rhodium and iridium are at the forefront of research into novel catalytic systems for asymmetric hydrogenations. While specific applications to (4-chlorophenyl)(pyridin-2-yl)methanone are not as extensively documented, the general principles and mechanistic understanding of these systems offer valuable insights.

Rhodium-catalyzed asymmetric hydrogenation, often utilizing chiral phosphine (B1218219) ligands such as Binapine, has proven highly effective for a range of 2-pyridine ketones, achieving enantioselectivities up to 99%. nih.govresearchgate.net The mechanism of these rhodium-catalyzed reactions is believed to involve the formation of a rhodium-hydride species which coordinates to the ketone. The chiral ligand environment then directs the insertion of the carbonyl group, leading to the stereoselective formation of the alcohol product. A key challenge in the hydrogenation of pyridyl ketones is the potential for the pyridine (B92270) nitrogen to coordinate to the metal center, which can inhibit catalysis. The choice of ligand and reaction conditions is therefore crucial to mitigate this effect.

Iridium catalysts, often in the form of cationic complexes with chiral ligands, are also powerful tools for the asymmetric hydrogenation of challenging substrates, including pyridinium (B92312) salts. The activation of the pyridine ring as a pyridinium salt can enhance its susceptibility to hydrogenation. Mechanistic studies on iridium-catalyzed hydrogenations suggest the involvement of iridium-hydride intermediates and a careful interplay of substrate coordination and hydride migration steps to achieve high stereocontrol. While direct application to (4-chlorophenyl)(pyridin-2-yl)methanone may require further investigation, these advanced iridium catalytic systems represent a promising avenue for future research.

Biocatalytic Asymmetric Synthesis and Enantioselective Production of this compound

Biocatalysis has emerged as a green and highly selective alternative to traditional chemical synthesis. The use of enzymes, particularly alcohol dehydrogenases, offers a powerful method for the production of enantiopure alcohols under mild reaction conditions.

The enzymatic reduction of the prochiral ketone (4-chlorophenyl)(pyridin-2-yl)methanone to a single enantiomer of this compound is a well-established and highly efficient process.

Alcohol dehydrogenases (ADHs) are a class of enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. In the context of producing this compound, the reverse reaction, the asymmetric reduction of the corresponding ketone, is of primary interest. Both wild-type and genetically engineered ADHs have been successfully employed for this purpose.

Whole-cell biocatalysis, using organisms such as E. coli engineered to overexpress a specific ADH, is a common strategy. This approach avoids the need for costly enzyme purification and facilitates the regeneration of the necessary cofactor (typically NADH or NADPH). For instance, recombinant E. coli cells have been used as a whole-cell catalyst for this reduction.

Furthermore, protein engineering has been instrumental in developing ADH mutants with improved activity, stability, and stereoselectivity for specific substrates. A notable example is the A85G/I86A/Q101A triple-mutant of a thermostable ADH, which has been identified as a superior catalyst for the S-selective reduction of (4-chlorophenyl)-(pyridin-2-yl)methanone. This engineered enzyme exhibits a significantly higher total turnover number (TTN) of 6555, demonstrating the power of directed evolution in creating highly efficient biocatalysts. Another mutant, Mu-S5, has also been co-immobilized with a glucose dehydrogenase for continuous production, showcasing the potential for industrial-scale application.

A key advantage of biocatalytic reduction is the exceptional level of enantioselectivity that can be achieved. For the synthesis of this compound, the production of the (S)-enantiomer is often the target.

The use of whole-cell biocatalysts in optimized reaction systems has been shown to yield the (S)-enantiomer with excellent enantiomeric excess. For example, in a water-cyclohexane biphasic system, which helps to reduce substrate and product inhibition, a yield of 99.6% with an enantiomeric excess of over 99% for the (S)-enantiomer was achieved in just 80 minutes. This represents a significant improvement over traditional stirred-tank reactors.

The high enantioselectivity is a direct result of the precisely shaped active site of the enzyme, which preferentially binds the prochiral ketone in an orientation that favors hydride attack on one specific face of the carbonyl group. This inherent chirality of the enzyme active site is the basis for the production of a single enantiomer of the alcohol product.

| Biocatalyst | Substrate | Product | Enantiomeric Excess (ee) | Yield |

| Recombinant E. coli (whole cell) | (4-chlorophenyl)(pyridin-2-yl)methanone | (S)-Bis(4-chlorophenyl)(pyridin-2-yl)methanol | >99% | 99.6% |

| ADH Mutant A85G/I86A/Q101A | (4-chlorophenyl)(pyridin-2-yl)methanone | (S)-Bis(4-chlorophenyl)(pyridin-2-yl)methanol | 99% | - |

This interactive table summarizes the performance of different biocatalytic systems in the enantioselective reduction of the precursor ketone, highlighting the high enantiomeric purity achieved for the (S)-enantiomer.

Bioreactor System Optimization for Enhanced Yield and Selectivity

Optimization of bioreactor systems is essential for achieving high efficiency in the biocatalytic synthesis of (S)-(4-chlorophenyl)-(pyridin-2-yl) methanol (S-CPMA). By carefully designing the reaction environment, limitations such as low substrate solubility and product inhibition can be overcome, leading to improved yields and stereoselectivity.

The low aqueous solubility of the substrate, (4-chlorophenyl)(pyridin-2-yl)methanone, presents a significant challenge in biocatalytic reduction. To address this, a liquid-liquid biphasic system has been effectively employed. nih.gov In a notable approach, a water-cyclohexane system utilizing recombinant Escherichia coli as a whole-cell catalyst has been developed. nih.gov This system offers several advantages:

Enhanced Substrate Availability : The organic phase (cyclohexane) acts as a reservoir for the hydrophobic substrate, ensuring a continuous supply to the aqueous phase where the whole-cell biocatalyst resides. nih.gov

Reduced Product Inhibition : The product, S-CPMA, is extracted in situ into the organic phase, which minimizes product inhibition and toxicity to the biocatalyst. nih.gov

Improved Catalyst Stability : The whole-cell catalyst demonstrated good reusability, retaining over 60% of its catalytic activity after five cycles. nih.gov

The implementation of this biphasic system within a microreaction setup, featuring a membrane dispersion and a three-dimensional bending-microchannel, further intensified the process. nih.gov This design generated droplet swarms with an average diameter of 30 μm, creating a large specific surface area that facilitated high mass transfer efficiency between the two phases. nih.gov The result was a significant reduction in reaction time and an increase in yield. nih.gov

Table 1: Comparison of Biphasic Microreaction System and Traditional Stirred Tank for S-CPMA Synthesis

| Parameter | Biphasic Microreaction System | Traditional Stirred Tank |

|---|---|---|

| Yield | 99.6% | >99% |

| Enantiomeric Excess (ee) | >99% | Not specified |

| Reaction Time | 80 min | >270 min |

To facilitate continuous production and improve catalyst stability, co-immobilization of the necessary enzymes in a single carrier is a highly effective strategy. For the synthesis of S-CPMA, a system involving the co-immobilization of an alcohol dehydrogenase and a glucose dehydrogenase for cofactor (NADPH) regeneration has been successfully developed.

In one such system, a 6xHis-tag fusion alcohol dehydrogenase, Mu-S5, and a glucose dehydrogenase from Bacillus megaterium (BmGDH) were co-immobilized on Ni-NTA Cerose, a type of porous ceramic/agarose composite bead. This co-immobilized system was then used to construct a packed bed reactor (PBR) for the continuous synthesis of S-CPMA. The key features of this strategy include:

Efficient Cofactor Recycling : The close proximity of the two enzymes on the solid support allows for efficient regeneration of NADPH, which is essential for the alcohol dehydrogenase activity.

Enhanced Enzyme Stability : Immobilization provides a more stable environment for the enzymes, protecting them from denaturation and allowing for prolonged use.

Simplified Product Recovery : The use of a packed bed reactor allows for a continuous flow of substrate over the immobilized enzymes, with the product being collected in the outflow. This simplifies the downstream processing.

To further optimize the process, a D101 macroporous resin column was assembled after the packed bed reactor for in situ product adsorption, which helps to drive the reaction equilibrium towards product formation.

Scalable Biocatalytic Production for Research and Development

The development of efficient bioreactor systems is a critical step towards the scalable production of S-CPMA for research and development purposes. The continuous flow system utilizing co-immobilized enzymes in a packed bed reactor demonstrates significant potential for scalability.

By optimizing the reaction conditions, a high space-time yield can be achieved. For the co-immobilized Mu-S5 and BmGDH system, an optimal enzyme activity ratio of 2:1 (Mu-S5:BmGDH) was identified. The addition of hydroxypropyl-β-cyclodextrin as a co-solvent was also found to be beneficial. Under these optimized conditions, the system achieved a notable space-time yield.

Table 2: Performance of the Continuous Flow Packed Bed Reactor for S-CPMA Synthesis

| Parameter | Value |

|---|---|

| Substrate Concentration | 10 mM |

| Flow Rate | 5 mL/min |

| Space-Time Yield (first 3 days) | 1560 g/(L·d) |

| Isolated Yield | 84% |

This continuous biosynthesis process, coupled with simplified selective adsorption and extraction procedures, provides an effective and scalable route to enantiomerically pure (S)-(4-chlorophenyl)-(pyridin-2-yl) methanol, making it more accessible for further research and development activities.

Advanced Structural Characterization and Spectroscopic Analysis

Comprehensive Spectroscopic Investigations

No detailed spectroscopic data sets (such as NMR, IR, Mass Spectrometry, etc.) with assignments and interpretations for Bis(4-chlorophenyl)(pyridin-2-yl)methanol were found in the searched literature.

Therefore, the article cannot be generated as per the requested outline due to the absence of the necessary scientific data.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the chemical structure of this compound in solution. Analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra allows for the unambiguous assignment of each atom within the molecular framework.

Detailed analysis of the ¹H NMR spectrum reveals distinct signals corresponding to the protons of the pyridin-2-yl ring and the two 4-chlorophenyl groups. The aromatic protons typically appear as complex multiplets in the downfield region of the spectrum, a result of spin-spin coupling between adjacent protons. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine atoms and the nitrogen atom in the pyridine (B92270) ring.

The ¹³C NMR spectrum provides complementary information, with unique resonances for each carbon atom in the molecule. The carbon atom attached to the hydroxyl group (the carbinol carbon) is particularly diagnostic, appearing significantly downfield. The signals for the carbons in the chlorophenyl and pyridyl rings provide insight into the electronic environment throughout the molecule. While specific, publicly available, peer-reviewed spectral data for this exact compound is limited, typical chemical shift ranges for related structures can be used for preliminary interpretation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges (Note: These are estimated ranges based on analogous structures, as specific experimental data is not readily available in public literature.)

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridyl-H | 7.0 - 8.6 | 120 - 165 |

| Chlorophenyl-H | 7.2 - 7.5 | 128 - 145 |

| Carbinol-C | - | 80 - 90 |

| Hydroxyl-H | Variable (typically 5-6) | - |

Due to the chiral center at the carbinol carbon, this compound exists as a pair of enantiomers. Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), would be essential for confirming the three-dimensional structure and stereochemical relationships within the molecule. These experiments can reveal through-space interactions between protons, helping to define the molecule's preferred conformation in solution. However, specific studies applying these advanced techniques to this compound are not widely reported in the literature.

Mass Spectrometry Profiling for Molecular Confirmation and Purity Analysis (GC-MS, LC-MS)

Mass spectrometry (MS) is a vital tool for confirming the molecular weight and elemental composition of this compound. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are used for both identification and purity assessment.

In a typical mass spectrum, the molecule would exhibit a molecular ion peak (M⁺) corresponding to its molecular weight (330.21 g/mol ). A characteristic isotopic pattern would be observed for the molecular ion due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl), providing strong evidence for the compound's identity. Common fragmentation patterns would likely involve the loss of a hydroxyl group, a pyridyl ring, or a chlorophenyl ring, leading to the formation of stable carbocation fragments.

Table 2: Expected Mass Spectrometry Data

| Feature | Expected m/z Value | Description |

|---|---|---|

| Molecular Ion [M]⁺ | 329/331/333 | Corresponding to C₁₈H₁₃³⁵Cl₂NO, with isotopic peaks for ³⁵Cl³⁷Cl and ³⁷Cl₂ |

| Fragment [M-OH]⁺ | 312/314/316 | Loss of the hydroxyl radical |

| Fragment [M-C₅H₄N]⁺ | 251/253 | Loss of the pyridyl group |

| Fragment [M-C₆H₄Cl]⁺ | 218/220 | Loss of a chlorophenyl group |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the tertiary alcohol group. The C-O stretching vibration of the alcohol would appear in the 1000-1200 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C and C=N stretching vibrations from the aromatic and pyridine rings would be observed in the 1400-1600 cm⁻¹ range. The C-Cl stretching vibration from the chlorophenyl groups typically appears in the fingerprint region, between 600-800 cm⁻¹.

Table 3: Characteristic Infrared Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Alcohol (O-H) | Stretch, hydrogen-bonded | 3200 - 3600 (broad) |

| Aromatic (C-H) | Stretch | 3000 - 3100 |

| Aromatic (C=C) | Stretch | 1400 - 1600 |

| Pyridine (C=N) | Stretch | ~1580 |

| Alcohol (C-O) | Stretch | 1000 - 1200 |

| Aryl Halide (C-Cl) | Stretch | 600 - 800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum is expected to show absorption bands corresponding to π → π* transitions within the pyridyl and chlorophenyl aromatic systems. The presence of multiple chromophores (the two chlorophenyl rings and the pyridine ring) would likely result in a complex spectrum with multiple overlapping absorption maxima, typically in the 200-300 nm range. The hydroxyl group, being an auxochrome, may cause a slight shift in the position and intensity of these absorption bands.

Computational and Theoretical Structural Studies

In the absence of extensive experimental data, computational and theoretical methods, such as Density Functional Theory (DFT), are invaluable for predicting the structural and electronic properties of this compound. DFT calculations can be used to optimize the molecule's geometry, predict its vibrational frequencies (IR spectrum), and calculate its NMR chemical shifts.

Furthermore, these studies can elucidate the electronic structure, including the distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key parameter for understanding the molecule's chemical reactivity and kinetic stability. Molecular Electrostatic Potential (MEP) maps can also be generated to identify the electron-rich and electron-deficient regions of the molecule, predicting sites susceptible to electrophilic and nucleophilic attack. While specific DFT studies on this compound are not prominent in published literature, such computational approaches are standard for characterizing novel or sparsely studied molecules.

Quantum Chemical Calculations of Electronic Structure and Conformation

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful computational tools for elucidating the electronic structure and conformational preferences of molecules. To date, specific quantum chemical studies focused solely on this compound are not extensively available in publicly accessible scientific literature. However, based on theoretical investigations of structurally related substituted methanol (B129727) and pyridine derivatives, a number of key electronic and conformational properties can be predicted.

DFT calculations would typically be employed to optimize the ground-state geometry of the molecule. These calculations would reveal crucial information about bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule's most stable arrangement. Of particular interest would be the dihedral angles defining the orientation of the two 4-chlorophenyl rings and the pyridin-2-yl group relative to the central methanol carbon. These orientations are dictated by a delicate balance of steric hindrance between the bulky aromatic rings and electronic effects such as hyperconjugation and intramolecular hydrogen bonding involving the hydroxyl group and the pyridine nitrogen.

Furthermore, quantum chemical calculations would provide invaluable insights into the molecule's electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental parameters that determine the molecule's chemical reactivity and electronic transition properties. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and its susceptibility to electronic excitation. A smaller gap generally implies higher reactivity and a tendency to absorb light at longer wavelengths.

The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, would highlight the electron-rich and electron-deficient regions of the molecule. For this compound, the electronegative chlorine atoms and the nitrogen atom of the pyridine ring are expected to be regions of high electron density (negative potential), while the hydroxyl proton would be a region of low electron density (positive potential). This information is critical for understanding intermolecular interactions, including hydrogen bonding and halogen bonding, which govern the compound's behavior in condensed phases.

While specific data for this compound is not available, the following table illustrates the type of information that would be obtained from such quantum chemical calculations, based on typical values for similar aromatic and heterocyclic compounds.

Illustrative Data from Quantum Chemical Calculations

| Parameter | Predicted Value/Information |

|---|---|

| Optimized Geometry | |

| C-O Bond Length | ~1.43 Å |

| C-Cl Bond Length | ~1.74 Å |

| C-N Bond Length (pyridine) | ~1.34 Å |

| Dihedral Angle (Cl-Ph-C-Ph) | Variable, dependent on steric hindrance |

| Dihedral Angle (Ph-C-Py) | Variable, influenced by H-bonding |

| Electronic Properties | |

| HOMO Energy | Typically in the range of -6.0 to -7.0 eV |

| LUMO Energy | Typically in the range of -1.0 to -2.0 eV |

| HOMO-LUMO Gap | ~4.0 to 5.0 eV |

| Dipole Moment | Non-zero, due to polar C-Cl, C-O, and pyridine N |

| Molecular Electrostatic Potential | |

| Negative Potential Regions | Around Cl atoms and pyridine N |

Note: The values presented in this table are illustrative and are not based on actual calculations for this compound. They are intended to show the type of data that would be generated from a dedicated computational study.

Molecular Dynamics Simulations for Conformational Landscape Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed picture of the conformational landscape of a molecule, revealing the different shapes it can adopt and the relative energies of these conformations.

For a flexible molecule like this compound, MD simulations would be instrumental in exploring the full range of its conformational space. The primary focus of such a study would be the rotational freedom around the single bonds connecting the central carbon atom to the two 4-chlorophenyl rings and the pyridin-2-yl group. The simulations would track the evolution of the key dihedral angles over time, allowing for the construction of a potential energy surface (PES). The PES would map the energy of the molecule as a function of these dihedral angles, identifying the low-energy, stable conformations (local minima) and the energy barriers (transition states) that separate them.

The results of MD simulations would provide a dynamic understanding of the molecule's structure, complementing the static picture obtained from quantum chemical calculations. For instance, while DFT might identify a single lowest-energy conformation, MD simulations would show how the molecule fluctuates around this minimum and the probability of it transitioning to other stable conformations at a given temperature. This is particularly important for understanding the molecule's behavior in solution, where interactions with solvent molecules can influence its conformational preferences.

As with quantum chemical calculations, specific MD simulation studies on this compound are not readily found in the scientific literature. The following table illustrates the kind of data that would be generated from such a study.

Illustrative Data from Molecular Dynamics Simulations

| Parameter | Predicted Information |

|---|---|

| Conformational States | Identification of multiple stable conformers based on dihedral angle distributions. |

| Dihedral Angle Distributions | Histograms showing the preferred rotational angles of the phenyl and pyridyl rings. |

| Potential Energy Surface | A multi-dimensional plot showing energy as a function of key dihedral angles, with distinct energy minima and transition states. |

| Intramolecular H-Bonding | Analysis of the formation, breaking, and lifetime of the O-H···N hydrogen bond. |

| Solvent Effects | Comparison of conformational preferences in different solvents (e.g., polar vs. non-polar). |

| Flexibility Analysis | Root-mean-square fluctuation (RMSF) of atomic positions to identify rigid and flexible regions of the molecule. |

Note: The information in this table is illustrative and intended to represent the type of results that would be obtained from a molecular dynamics simulation of this compound.

Chemical Reactivity and Synthetic Transformations

Oxidation Reactions and Mechanistic Studies

No specific studies detailing the oxidation of Bis(4-chlorophenyl)(pyridin-2-yl)methanol or the mechanisms of such reactions were identified.

Reduction Reactions and Product Derivatization

Information regarding the reduction of this compound and the subsequent derivatization of its products is not available in the searched literature.

Application as a Versatile Building Block in Complex Molecule Synthesis

Precursor in Advanced Pharmaceutical Synthesis

No specific examples or studies were found that document the use of this compound as a precursor in the synthesis of advanced pharmaceutical compounds.

Development of Novel Organic Reactions and Methodologies

There is no available information on the application of this compound in the development of new organic reactions or synthetic methodologies.

Exploration of Biological Activity and Mechanistic Insights in Vitro Studies

Enzyme Inhibition Studies of Bis(4-chlorophenyl)(pyridin-2-yl)methanol and Its Derivatives

The core structure of this compound, featuring a central methanol (B129727) group flanked by aromatic rings, has made it and its derivatives subjects of interest in the study of enzyme inhibition. The pyridine (B92270) and chlorophenyl moieties play crucial roles in the binding and interaction with enzyme active sites.

Aromatase (CYP19A1) is a key enzyme in the biosynthesis of estrogens from androgens and a significant target in the treatment of hormone-dependent breast cancer. Non-steroidal aromatase inhibitors typically function by coordinating a heterocyclic nitrogen atom with the heme iron atom in the enzyme's active site. The pyridine nitrogen in compounds structurally related to this compound has the potential for such coordination, making this class of molecules interesting candidates for aromatase inhibition.

Recent research into advanced aromatase inhibitors has explored a dual binding site hypothesis. This theory posits that inhibitors can achieve higher potency and selectivity by not only coordinating with the heme iron in the active site but also by extending into and interacting with an adjacent substrate access channel. This dual interaction can more effectively block substrate entry and product exit.

Studies on fourth-generation pyridine-based aromatase inhibitors, which share the pyridinylmethanol core structure, have lent support to this hypothesis. nih.gov Computational and molecular dynamics studies on these derivatives have identified interactions with amino acid residues in both the active site and in one of the potential access channels. For instance, computational models for certain 6-O-alkynyloxy pyridine derivatives have identified an alternative access channel lined by amino acid residues such as Phenylalanine-221, Tryptophan-224, Glutamine-225, and Leucine-477, suggesting a dual binding mode. This approach aims to develop inhibitors that are not only potent but also possess improved selectivity to reduce off-target effects often seen with current therapies. nih.gov

The development of potent aromatase inhibitors is guided by understanding their structure-activity relationships (SAR). For pyridine-based inhibitors, specific structural modifications have been shown to significantly impact their inhibitory activity against CYP19A1.

Key SAR findings for related pyridine-based derivatives include:

Heterocyclic Core: The pyridine ring is crucial, with its nitrogen atom available to coordinate with the heme iron. The inhibitory activity of pyridine-containing compounds has been found to be intermediate between that of more common triazole and tetrazole moieties. nih.gov

Substituents on Aromatic Rings: The nature and position of substituents on the phenyl rings influence binding affinity. Halogen substitutions, such as the chloro groups in this compound, can modulate the electronic properties and lipophilicity of the molecule.

Extended Side Chains: The addition of long-chain substituents, such as but-2-ynyloxy and pent-2-ynyloxy groups, at specific positions on the core structure has been a key strategy in designing fourth-generation inhibitors. These extensions are designed to reach into the enzyme's access channel, consistent with the dual binding hypothesis.

One study identified a derivative, (4-bromophenyl)(6-(but-2-yn-1-yloxy)benzofuran-2-yl)(pyridin-3-yl)methanol, as having an exceptionally low IC50 value of 0.83 nM, which is comparable to the clinically used inhibitor letrozole (IC50 of 0.70 nM). This highlights the effectiveness of optimizing these extended structures to achieve high potency.

| Structural Feature | Observation | Impact on Aromatase Inhibition |

|---|---|---|

| Pyridine Ring | The nitrogen atom's lone pair of electrons can coordinate with the heme iron of CYP19A1. | Essential for binding to the active site and inhibiting enzyme function. |

| Extended Alkynyloxy Chains | Side chains like but-2-ynyloxy or pent-2-ynyloxy can be added to the core structure. | These chains can occupy the enzyme's access channel, leading to a dual binding mode and significantly increased potency. |

| Halogen Substituents | Substitution with halogens (e.g., chloro, bromo) on the phenyl rings. | Modifies lipophilicity and electronic properties, influencing binding affinity and overall inhibitory activity. |

The cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of a vast array of xenobiotics, including many pharmaceutical drugs. nih.gov The interaction of a compound with these enzymes can lead to clinically significant drug-drug interactions, either by inhibiting or inducing the metabolism of other drugs. nih.gov Given its chemical structure, which includes aromatic rings and a pyridine moiety, this compound has the potential to interact with CYP enzymes. However, specific in vitro studies detailing the inhibitory or inductive effects of this compound on individual CYP isozymes (e.g., CYP3A4, CYP2D6) are not extensively documented in the available literature. Such studies would be necessary to fully characterize its potential to alter the metabolic pathways of co-administered therapeutic agents.

The diaryl scaffold, of which this compound is a member (as a diarylmethanol), has been explored for inhibitory activity against other critical enzymes, particularly in infectious disease research. A notable example is the inhibition of ATP synthase in mycobacteria.

Diarylquinoline compounds, which are structurally related to diarylmethanols, have been identified as potent inhibitors of the mycobacterial F-ATP synthase, an essential enzyme for energy production in bacteria like Mycobacterium tuberculosis and its non-pathogenic model organism, Mycobacterium smegmatis. nih.govscbt.com The leading anti-tuberculosis drug, bedaquiline, is a diarylquinoline.

The mechanism of inhibition involves the drug binding to the membrane-embedded rotor (c-ring) of the ATP synthase. nih.gov This binding action physically stalls the rotation of the c-ring, which is driven by the proton motive force. By preventing this rotation, the drug effectively halts ATP synthesis, leading to a depletion of cellular energy and ultimately, bacterial cell death. nih.gov Electron cryomicroscopy studies have revealed that these inhibitors induce specific conformational changes in the enzyme, suggesting a common mechanism of action among related compounds. scbt.com The development of second-generation diarylquinolines aims to improve upon the efficacy and safety profile of existing drugs by enhancing their binding interactions with the ATP synthase subunits. nih.gov

| Enzyme Target | Inhibitor Class | Mechanism of Action | Significance |

|---|---|---|---|

| Aromatase (CYP19A1) | Pyridine-based methanol derivatives | Coordination of pyridine nitrogen with heme iron; potential dual binding in active site and access channel. | Potential application in hormone-dependent cancer therapy. |

| Mycobacterial ATP Synthase | Diarylquinoline derivatives (structurally related) | Binds to the c-ring of the Fo subunit, stalling rotor rotation and inhibiting ATP synthesis. | Basis for anti-tuberculosis drug action. |

| Cytochrome P450 Enzymes | This compound | Potential for interaction, but specific isozyme inhibition/induction profiles are not well-documented. | Important for assessing potential drug-drug interactions. |

Aromatase (CYP19A1) Inhibition Mechanism

Cellular Pathway Modulation

The direct effects of this compound on specific intracellular signaling pathways have not been extensively characterized in the scientific literature. Enzyme inhibition, as described above, is a primary mechanism through which such compounds can exert cellular effects. For example, by inhibiting aromatase, its derivatives can modulate estrogen-dependent signaling pathways that are critical in the proliferation of certain cancer cells. However, beyond the direct consequences of its known enzyme targets, further research is required to determine if this compound or its close derivatives directly modulate other key cellular signaling cascades, such as those involved in inflammation, apoptosis, or cell cycle regulation.

Anticancer Activity in Model Cell Lines (e.g., MCF7, K-562)

No specific studies were identified that evaluated the anticancer activity of this compound against the MCF-7 (human breast adenocarcinoma) or K-562 (human chronic myelogenous leukemia) cell lines. While research has been conducted on various pyridine-containing compounds for their potential as anticancer agents, data directly pertaining to this compound is not available in the reviewed literature.

There are no available data, such as IC50 values, from in vitro studies to quantify the inhibitory effect of this compound on the proliferation of MCF-7, K-562, or any other cancer cell lines.

Mechanistic studies detailing how this compound might induce apoptosis in cancer cells have not been reported. Consequently, there is no information on its effects on apoptotic pathways, caspase activation, or DNA fragmentation in cancer cell lines.

Investigation of Preliminary Antimicrobial Effects

While some sources suggest that derivatives of (4-chlorophenyl)(pyridin-2-yl)methanol (B192788) have been investigated for antimicrobial properties, specific data on the antimicrobial activity of the parent compound, this compound, against bacterial or fungal strains is not available. A study identified 4-(4-chlorophenyl) pyridine, a related but structurally distinct compound, as possessing antimicrobial properties researchgate.net. However, no minimum inhibitory concentration (MIC) or other quantitative antimicrobial data for this compound could be found.

Ligand-Target Interactions and Binding Affinity Analysis

Molecular Docking and Computational Modeling of Ligand-Protein Complexes

No molecular docking or computational modeling studies focused specifically on this compound were found in the public domain. Such studies are crucial for predicting how a compound might interact with biological targets.

In the absence of molecular docking studies, there are no predictions available regarding the binding modes or affinities of this compound with any specific protein targets that might be involved in cancer or microbial pathways.

Identification of Key Amino Acid Residues in Binding Sites

Detailed molecular docking and crystallographic studies identifying the specific amino acid residues that form the binding site for this compound are not extensively detailed in the available literature. However, insights can be inferred from the biological activity of its elaborated derivative, Carbinoxamine. Carbinoxamine is a first-generation antihistamine that functions as a histamine H1 receptor antagonist drugbank.comnih.govpediatriconcall.com. It operates by competing with free histamine for binding at H1-receptor sites on effector cells in locations such as the gastrointestinal tract, blood vessels, and respiratory tract drugbank.comnih.gov.

This competitive antagonism suggests that the core structure, derived from this compound, interacts with the same binding pocket on the H1 receptor as histamine. The precise interactions are governed by the three-dimensional conformation of the receptor's binding domain, but specific amino acid contacts for this particular compound are not publicly delineated. The mechanism does not involve preventing histamine release but rather blocking its action at the receptor level drugbank.com.

Protein Binding Studies (e.g., Serum Albumin Interactions)

The interaction of drugs with plasma proteins, particularly human serum albumin (HSA), is a critical factor influencing their distribution, metabolism, and efficacy nih.gov. HSA can bind a wide variety of compounds, and the extent of this binding affects the free concentration of the drug available to interact with its target.

Specific studies detailing the binding of this compound to serum albumin are not prevalent in the reviewed literature. However, the principles of such interactions are well-established. For instance, studies on other compounds, such as the non-steroidal anti-inflammatory drug carprofen, demonstrate how these interactions are characterized. The binding of carprofen and its enantiomers to HSA has been investigated using methods like equilibrium dialysis and fluorescence spectroscopy nih.gov. These studies revealed that carprofen has one high-affinity binding site and several low-affinity sites on the HSA molecule nih.gov. Thermodynamic analysis indicated that the binding was spontaneous and entropy-driven nih.gov. Furthermore, chemical modification studies suggested the involvement of specific amino acid residues like tyrosine, lysine, and histidine in the binding process nih.gov.

Such studies provide a framework for understanding how this compound might interact with serum albumin, though its specific binding constants and the residues involved would require dedicated experimental analysis.

Structure-Activity Relationship (SAR) Studies for Defined Biological Effects

Elucidation of Pharmacophoric Features Governing Bioactivity

The biological activity of this compound and its analogues is governed by key structural motifs that define its pharmacophore. As a diarylmethanol derivative, its essential features for antihistaminic activity, extrapolated from related H1 antagonists, include:

Two Aromatic Rings: The presence of the 4-chlorophenyl ring and the pyridin-2-yl ring is crucial. These groups engage in hydrophobic and potential π-π stacking interactions within the receptor binding pocket.

Central Methanol Moiety: The central carbon atom, bonded to the hydroxyl group and the two aromatic rings, acts as a scaffold, holding the rings in a specific three-dimensional orientation. This carbon is a stereocenter, meaning its spatial configuration (R or S) can significantly influence biological activity.

Hydroxyl Group: The -OH group can act as a hydrogen bond donor or acceptor, forming key interactions with the biological target to stabilize the ligand-receptor complex.

Pyridine Nitrogen: The nitrogen atom in the pyridine ring is a key feature, capable of forming hydrogen bonds, which can be critical for anchoring the molecule within the binding site nih.gov.

The relative orientation of these groups is vital. The dihedral angle between the benzene and pyridine rings in the racemic compound is 74.34°, indicating a significantly non-planar conformation that is likely essential for fitting into the receptor's binding site nih.gov.

Effects of Substituent Modifications on Biological Potency and Selectivity

The potency and selectivity of diarylmethanol compounds are highly sensitive to modifications of the substituents on the aromatic rings. Structure-activity relationship (SAR) studies on related classes of compounds provide insights into how such changes might affect the biological profile of this compound.

Halogen Substituents: The presence and position of halogen atoms can significantly impact activity. The 4-chloro substituent on the phenyl ring is an electron-withdrawing group that can influence the electronic properties of the ring and its interactions. In studies of other bioactive molecules, replacing a chloro substituent with a trifluoromethyl group, which is similar in size, resulted in comparable activity, suggesting that steric factors can be as important as electronic ones nih.gov.

Position of Substituents: The location of substituents is critical. For some series of bioactive compounds, placing a substituent in the ortho-position leads to greater potency compared to the same group in the para-position mdpi.com.

Nature of Substituents: The electronic properties of substituents can modulate activity, although the effect is target-dependent. In some series of diarylpentanoids, the electronic properties of aromatic ring substituents appeared to have little influence on bioactivity mdpi.com. In contrast, for other compounds, the presence of an electron-withdrawing group was found to contribute to the highest activity mdpi.com.

The table below summarizes findings from related compound series, illustrating the potential impact of various modifications.

| Modification Type | Example from Related Compounds | Observed Effect on Bioactivity | Potential Implication for this compound |

| Ring Substitution Position | Comparison of ortho- vs. para-substituted dienones | Ortho-substituted compounds were generally more potent or equipotent mdpi.com. | Moving the chloro-substituent to the ortho or meta position could alter potency. |

| Replacement of Halogen | Replacement of chlorine with a trifluoromethyl group on triclosan analogues | Resulted in comparable activity, highlighting the importance of substituent size nih.gov. | Substitution with other groups of similar size might maintain or enhance activity. |

| Addition of Groups | Introduction of electron-donating groups (e.g., methoxy) or electron-withdrawing groups | Effects are highly variable depending on the target molecule series mdpi.commdpi.com. | Adding further substituents to the phenyl or pyridine ring would likely modulate potency and selectivity. |

| Removal of Bridging Atoms | Loss of a bridging oxygen in triclosan analogues | Led to a significant decrease in activity, showing the importance of the core scaffold nih.gov. | Altering the central methanol linker would likely be detrimental to activity. |

Comparative Analysis with Structurally Related Bioactive Compounds and Analogues

Comparing this compound with its structural analogues reveals key determinants of its physical and biological properties.

(RS)-(4-chlorophenyl)(pyridin-2-yl)methanol vs. Phenyl(pyridin-2-yl)methanol: The most direct comparison is with its non-chlorinated analogue. The crystal structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol shows significant structural differences from phenyl(pyridin-2-yl)methanol nih.gov. While the dihedral angle between the two aromatic rings is very similar in both compounds, the pattern of intermolecular hydrogen bonding is different nih.gov. This difference is attributed to the presence of the chloro group, which enables weak C-Cl···π(pyridyl) interactions that help form dimers and link hydrogen-bonded chains into sheets nih.gov. This illustrates the profound effect of a single halogen substituent on the supramolecular assembly.

This compound vs. Carbinoxamine: This compound is a key chiral intermediate in the synthesis of the antihistamine Carbinoxamine nih.gov. Carbinoxamine is formed by etherification of the hydroxyl group of the parent methanol. This modification adds a dimethylaminoethoxy group, which is a common feature in first-generation ethanolamine antihistamines and is crucial for the final drug's antagonist activity at the H1 receptor drugbank.comnih.gov. This comparison highlights how the core diarylmethanol scaffold can be derivatized to produce a potent pharmaceutical agent.

The table below provides a comparative summary of these analogues.

| Compound Name | Key Structural Difference | Impact on Properties |

| Phenyl(pyridin-2-yl)methanol | Lacks the 4-chloro substituent on the phenyl ring. | Different supramolecular assembly and hydrogen bonding patterns in the solid state nih.gov. |

| Bis(4-chlorophenyl)(pyridin-4-yl)methanol | Pyridine nitrogen is at the 4-position instead of the 2-position scbt.com. | Altered molecular geometry and charge distribution, likely leading to different receptor binding interactions. |

| Carbinoxamine | The hydroxyl group is replaced by a 2-(dimethylamino)ethoxy group nih.gov. | The added side chain is crucial for its function as a potent H1 receptor antagonist drugbank.comnih.gov. |

Advanced Research Applications and Future Directions

Design and Synthesis of Derivatives for Enhanced Bioactivity and Specificity

The pyridine (B92270) nucleus is considered a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs. nih.govnih.govmdpi.com The Bis(4-chlorophenyl)(pyridin-2-yl)methanol structure is a subject of interest for designing and synthesizing new derivatives with tailored biological activities. Research into the structure-activity relationships (SAR) of related pyridine-containing compounds offers valuable insights for creating analogues with enhanced potency and target specificity.

Key strategies for designing derivatives include:

Modification of Substituents: Studies on other pyridine derivatives have shown that the nature and position of substituents significantly influence bioactivity. For instance, the introduction of electron-withdrawing groups on the pyridine ring has been shown to promote interaction with double-stranded DNA. mdpi.comnih.gov Conversely, in other series, functional groups like methoxy (B1213986) (-OCH₃) and hydroxyl (-OH) have enhanced antiproliferative activity against cancer cell lines. mdpi.com Modifying the chloro-substituents on the phenyl rings or adding new functional groups to any of the aromatic rings could modulate the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.

Hybridization with Other Pharmacophores: A promising approach in drug design is the hybridization of different bioactive moieties to create multifunctional molecules. acs.org The this compound scaffold could be linked to other pharmacophores, such as 1,3,4-oxadiazoles, to potentially develop new anticancer agents with multiple mechanisms of action. acs.org

Stereoselective Synthesis: The methanol (B129727) carbon in the analogous compound, (4-chlorophenyl)(pyridin-2-yl)methanol (B192788), is a stereocenter. nih.gov The synthesis of specific enantiomers of this analogue has been a focus of research, as different stereoisomers can have distinct pharmacological activities. Advanced synthetic methods, including whole-cell biocatalysis, have been developed for the efficient and highly selective production of the (S)-enantiomer of (4-chlorophenyl)(pyridin-2-yl)methanol, which is a key intermediate for certain drugs. nih.govresearchgate.net Applying such stereoselective strategies to derivatives of this compound could lead to more selective and effective therapeutic agents.

The table below summarizes research findings on the impact of specific functional groups on the bioactivity of related pyridine scaffolds.

| Functional Group/Modification | Impact on Bioactivity | Target Application Example |

| Electron-Withdrawing Groups | Promotes interaction with DNA | Anticancer Agents mdpi.comnih.gov |

| Methoxy (-OCH₃), Hydroxyl (-OH) | Enhanced antiproliferative activity | Anticancer Agents mdpi.com |

| Halogen Atoms | May decrease antiproliferative activity | Anticancer Agents mdpi.com |

| Hybridization (e.g., with 1,3,4-oxadiazole) | Potential for multi-target action | Anticancer Agents acs.org |

Development as Chemical Probes for Biological Systems

Chemical probes are essential tools for dissecting biological pathways and validating drug targets. The structural features of this compound and its analogues suggest their potential for development as chemical probes.

A key area of interest is their interaction with metabolic enzymes. The closely related compound, (4-chlorophenyl)(pyridin-2-yl)methanol, has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction suggests that derivatives of this class could be developed into probes to study the activity and substrate specificity of various P450 isoforms. Such probes would be invaluable in drug discovery for assessing the metabolic stability and potential drug-drug interactions of new chemical entities.

Furthermore, the pyridine moiety can participate in hydrogen bonding, while the diaryl structure allows for various other non-covalent interactions. nih.gov By attaching a reporter tag (e.g., a fluorescent group or a biotin (B1667282) molecule) to the scaffold, researchers could create probes for target identification and imaging applications. These probes could be used to visualize the localization of their target proteins within cells or to isolate and identify binding partners from complex biological samples.

Potential Cross-Disciplinary Applications in Materials Science

The utility of the diaryl(pyridin-yl)methanol scaffold extends beyond biology into materials science, particularly in the field of coordination chemistry. Analogues such as di(pyridin-2-yl)methanol (B1605064) and its isomers are effective ligands for constructing complex supramolecular structures.

The nitrogen atom in the pyridine ring possesses a lone pair of electrons that can coordinate with metal ions, while the hydroxyl group can act as a hydrogen-bond donor or be further functionalized. This allows these molecules to act as building blocks for:

Coordination Polymers and Metal-Organic Frameworks (MOFs): Depending on the position of the nitrogen atom (e.g., pyridin-2-yl vs. pyridin-3-yl or -4-yl), these ligands can act as chelating agents or as bridging ligands that connect multiple metal centers. This versatility enables the construction of one-, two-, or three-dimensional networks. These materials have potential applications in gas storage, catalysis, and chemical sensing. The two bulky chlorophenyl groups in this compound would influence the porosity and structural properties of any resulting MOFs.

Functional Materials: The metal complexes formed with these ligands can exhibit specific electronic and geometric properties, making them suitable for use in catalysis or as functional materials with unique optical or magnetic characteristics.

Future Perspectives in Medicinal Chemistry and Organic Synthesis Research

The pyridine scaffold is a cornerstone of modern medicinal chemistry, and its importance is expected to continue growing. nih.govresearchgate.net The this compound structure represents a platform from which a new generation of therapeutic agents could be developed. Future research is likely to focus on several key areas:

Target-Based Drug Design: With an increasing understanding of the molecular basis of diseases, future efforts will involve the rational design of derivatives that selectively target specific proteins, such as kinases, ion channels, or receptors, implicated in conditions like cancer or neurological disorders. tandfonline.comnih.govnih.gov The development of (pyridin-2-yl)methanol derivatives as selective antagonists for the TRPV3 ion channel highlights the potential of this scaffold in pain and inflammation research. nih.gov

Antimicrobial and Antiviral Agents: There is a pressing need for new drugs to combat multidrug-resistant pathogens and emerging viruses. Pyridine derivatives have shown a broad spectrum of antimicrobial and antiviral activities, and this scaffold will continue to be explored for the development of novel infectious disease therapies. mdpi.com

Advancements in Organic Synthesis: The demand for structurally complex and stereochemically pure pyridine derivatives will drive innovation in synthetic organic chemistry. There will be a continued focus on developing more efficient, sustainable, and scalable synthetic routes, including advancements in biocatalysis and flow chemistry for the production of chiral intermediates. nih.gov

The ongoing exploration of pyridine-based compounds ensures that scaffolds like this compound will remain a fertile ground for discovery in both medicinal chemistry and the broader chemical sciences.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Bis(4-chlorophenyl)(pyridin-2-yl)methanol, and what critical parameters influence yield?

- Methodology : The compound is typically synthesized via nucleophilic addition or cross-coupling reactions. For example, a Grignard reagent derived from 4-chlorophenylmagnesium bromide can react with pyridine-2-carbaldehyde, followed by acid quenching. Key parameters include reaction temperature (optimized at 0–5°C to minimize side reactions), stoichiometric control of the Grignard reagent, and inert atmosphere maintenance to prevent oxidation . Post-synthesis, quenching with ammonium chloride ensures protonation of intermediates.

Q. How can this compound be purified to achieve >98% purity for pharmacological studies?

- Methodology : Sequential purification steps are recommended:

Liquid-liquid extraction using dichloromethane and water to remove polar impurities.

Column chromatography with silica gel and a gradient eluent (e.g., hexane/ethyl acetate 8:2 to 6:4) to isolate the target compound.

Recrystallization from ethanol or acetonitrile to enhance crystallinity and purity. Purity validation should use HPLC (C18 column, 70:30 acetonitrile/water) and ¹H-NMR (absence of extraneous peaks at δ 7.2–8.5 ppm) .

Advanced Research Questions

Q. How can enantiomers of this compound be resolved, and what techniques confirm their absolute configuration?

- Methodology :

- Chiral Resolution : Use chiral stationary phase HPLC (e.g., Chiralpak IA column) with isopropanol/hexane (15:85) at 1.0 mL/min. Retention time differences ≥2 min indicate baseline separation.

- Absolute Configuration : Single-crystal X-ray diffraction (SC-XRD) is definitive. Alternatively, electronic circular dichroism (ECD) spectra compared to DFT-simulated spectra can assign configuration. Evidence from structurally similar compounds (e.g., (R)-(4-chlorophenyl)(pyridin-2-yl)methanol, CAS 112966-26-4) shows distinct Cotton effects at 220–250 nm .

Q. What computational strategies predict the biological activity of this compound derivatives?

- Methodology :

Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., cytochrome P450 enzymes). Pyridyl and chlorophenyl moieties often exhibit π-π stacking with aromatic residues.

QSAR Modeling : Train models using descriptors like LogP, polar surface area, and H-bond donors. For example, derivatives with LogP >3.5 (calculated via PubChem tools) show enhanced membrane permeability .

MD Simulations : GROMACS can simulate ligand-protein stability over 100 ns, with RMSD <2 Å indicating stable binding .

Data Analysis and Contradiction Resolution

Q. How should discrepancies between NMR and mass spectrometry data during structural elucidation be addressed?

- Methodology :

- NMR Contradictions : If ¹H-NMR shows unexpected splitting (e.g., doublets instead of singlets for pyridyl protons), check for diastereomeric impurities via ¹³C-NSC (non-uniform sampling) or 2D-COSY.

- MS Discrepancies : High-resolution MS (HRMS) with ESI+ ionization can distinguish isobaric impurities. For example, a [M+H]+ peak at m/z 220.65 (C₁₁H₉ClN₂O) confirms the molecular formula, while adducts (e.g., [M+Na]+) should align within 5 ppm error .

Q. What strategies optimize reaction conditions to minimize byproducts like (4-chlorophenyl)(4-hydroxyphenyl)methanone?

- Methodology :

- Byproduct Identification : Use LC-MS (Agilent 6120 Quadrupole) with a C18 column to detect hydroxylated byproducts (retention time ~8.2 min).

- Mitigation : Reduce oxidative conditions by replacing air-sensitive reagents with stabilized alternatives (e.g., TEMPO for radical quenching). Lower reaction temperatures (e.g., –10°C) and shorter reaction times (<12 hrs) also suppress oxidation .

Structural and Analytical Considerations

Q. How is X-ray crystallography applied to determine the crystal structure of this compound?

- Methodology : Crystals grown via slow evaporation from ethanol are analyzed using a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Data refinement with SHELXL reveals bond angles (e.g., C-Cl bond ~1.74 Å) and torsional angles between aromatic rings. Similar compounds (e.g., r-2,c-6-bis(4-chlorophenyl) derivatives) show monoclinic P2₁/c space groups with Z = 4 .

Q. What HPLC methods separate this compound from its regioisomers?

- Methodology : Use a Zorbax Eclipse Plus C18 column (4.6 × 150 mm, 5 μm) with a gradient of 0.1% formic acid in water (A) and acetonitrile (B). A gradient from 50% B to 80% B over 15 min resolves regioisomers (e.g., 3-pyridyl vs. 2-pyridyl derivatives) with retention time differences ≥1.5 min .

Safety and Handling Protocols

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.